PP121

Descripción general

Descripción

PP-121 es un inhibidor multidiana conocido por su potente actividad contra varias quinasas de receptor de tirosina y quinasas de la familia de la fosfoinositol 3-quinasa. Ha mostrado efectos inhibitorios significativos sobre el receptor del factor de crecimiento derivado de plaquetas, la quinasa de células hematopoyéticas, el objetivo mamífero de la rapamicina, el receptor 2 del factor de crecimiento endotelial vascular, la tirosina-proteína quinasa protooncogénica Src y el homólogo 1 del oncogen viral de la leucemia murina de Abelson .

Aplicaciones Científicas De Investigación

PP-121 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de quinasas y las vías de transducción de señales.

Biología: Se emplea en biología celular para investigar el papel de las quinasas en la proliferación celular, la diferenciación y la apoptosis.

Medicina: Se explora como un posible agente terapéutico para el tratamiento del cáncer debido a su capacidad de inhibir múltiples quinasas involucradas en el crecimiento y la supervivencia tumoral.

Industria: Se utiliza en el desarrollo de inhibidores de quinasas y otros agentes farmacéuticos

Mecanismo De Acción

PP-121 ejerce sus efectos inhibiendo múltiples quinasas de receptor de tirosina y quinasas de la familia de la fosfoinositol 3-quinasa. Se une al sitio de unión al ATP de estas quinasas, evitando su activación y la señalización posterior aguas abajo. Esta inhibición conduce a la supresión de la proliferación celular, la inducción de la apoptosis y la inhibición de la angiogénesis .

Análisis Bioquímico

Biochemical Properties

PP121 interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit calcium mobilization by switching certain ion channels . These include L-type voltage-dependent Ca2+ channels (L-VDCCs), nonselective cation channels (NSCCs), transient receptor potential channels (TRPCs), Na+/Ca2+ exchangers (NCXs), and K+ channels .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by downregulating inflammatory factors, mucins, and the mitogen-activated protein kinase (MAPK)/Akt signaling pathway . This leads to the relief of asthmatic pathological features, including airway hyperresponsiveness, systematic inflammation, and mucus secretion .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways in cells , which can stop viral replication at concentrations that are nontoxic to cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been observed that this compound can relieve typical pathological signs in an asthma mouse model .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de PP-121 implica la formación de un esqueleto de pirazolilpiridina. Los pasos clave incluyen:

Formación del anillo de pirazol: Esto implica la ciclización de precursores apropiados en condiciones controladas.

Formación del anillo de piridina: Este paso implica la construcción del anillo de piridina a través de una serie de reacciones, incluyendo la condensación y la ciclización.

Reacciones de acoplamiento: El paso final implica el acoplamiento de los anillos de pirazol y piridina para formar el esqueleto de pirazolilpiridina.

Métodos de producción industrial

La producción industrial de PP-121 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

PP-121 experimenta varias reacciones químicas, incluyendo:

Oxidación: PP-121 se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en el compuesto.

Sustitución: PP-121 puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos para reacciones de sustitución

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .

Comparación Con Compuestos Similares

PP-121 es único debido a su perfil de inhibición multidiana. Los compuestos similares incluyen:

Imatinib: Inhibe Bcr-Abl, el receptor del factor de crecimiento derivado de plaquetas y c-Kit.

Sunitinib: Dirige el receptor del factor de crecimiento endotelial vascular, el receptor del factor de crecimiento derivado de plaquetas y c-Kit.

Sorafenib: Inhibe el receptor del factor de crecimiento endotelial vascular, el receptor del factor de crecimiento derivado de plaquetas y las quinasas Raf

PP-121 destaca por su gama más amplia de objetivos y mayor potencia contra quinasas específicas .

Propiedades

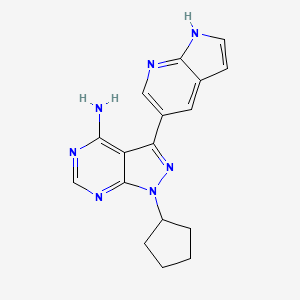

IUPAC Name |

1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7/c18-15-13-14(11-7-10-5-6-19-16(10)20-8-11)23-24(12-3-1-2-4-12)17(13)22-9-21-15/h5-9,12H,1-4H2,(H,19,20)(H2,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRXTLZYXZNATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CN=C5C(=C4)C=CN5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648002 | |

| Record name | 1-Cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092788-83-4 | |

| Record name | PP-121 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092788834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PP-121 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1092788-83-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PP-121 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9VB06146 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PP121 exhibits inhibitory activity against multiple kinases, including mTOR, RET, and VEGFR2. [, , , ] This multi-targeted approach distinguishes it from more selective kinase inhibitors.

- mTOR inhibition: By inhibiting mTOR, this compound disrupts downstream signaling pathways involved in cell growth, proliferation, and survival. This mechanism contributes to its anticancer activity, particularly in ovarian cancer. [, ]

- RET inhibition: this compound's ability to inhibit RET, a receptor tyrosine kinase, presents a potential therapeutic approach for treating medullary thyroid carcinoma (MTC). RET signaling plays a crucial role in MTC development and progression. []

- VEGFR2 inhibition: this compound's inhibitory effect on VEGFR2, a key regulator of angiogenesis, adds another layer to its anticancer activity. By suppressing VEGFR2, this compound can potentially limit tumor growth by disrupting the formation of new blood vessels that supply tumors with nutrients and oxygen. []

ANone: The provided research papers primarily focus on this compound's biological activity and do not delve into its material compatibility or stability under various conditions beyond biological contexts.

A: this compound is a kinase inhibitor, meaning it binds to and inhibits the catalytic activity of specific kinases. [, , ] It is not a catalyst itself. Its applications stem from its ability to disrupt kinase-mediated signaling pathways, making it a potential therapeutic agent for diseases like cancer.

ANone: The provided research does not offer specific insights into the SAR of this compound. Further research is needed to understand how modifications to its structure might affect its activity, potency, and selectivity.

A: The provided research papers focus primarily on in vitro and preclinical in vivo studies, with limited information on the detailed PK/PD profile of this compound. While one study mentions this compound inhibiting ovarian cancer metastasis and reducing tumor growth in an in vivo model, specific details regarding absorption, distribution, metabolism, and excretion (ADME) were not elaborated upon. []

ANone: Several studies demonstrate the anticancer potential of this compound using both in vitro and in vivo models:

- Ovarian cancer: this compound effectively inhibits ovarian cancer cell adhesion, invasion, and proliferation in vitro. [] In mouse models, it prevents ovarian cancer metastasis, prolongs survival, and reduces tumor growth. []

- Prostate cancer: Computational modeling identified this compound as a potential therapeutic for metastatic, castration-resistant prostate cancer (mCRPC). [, ] In vitro and in vivo studies confirmed its ability to suppress CRPC growth. [] Interestingly, combining this compound with docetaxel, a standard chemotherapy drug, significantly enhanced tumor reduction and survival in a mouse model of bone metastatic CRPC, surpassing the efficacy of docetaxel alone. []

- Non-small cell lung cancer (NSCLC): this compound exhibited antitumorigenic effects in NSCLC cell lines and patient-derived xenograft models. [] It downregulated pharmacodynamic targets and demonstrated potential to overcome resistance mechanisms associated with EGFR mutations and MET amplifications, both known to contribute to tyrosine kinase inhibitor resistance in NSCLC. []

A: While the provided research does not delve into specific resistance mechanisms to this compound, one study highlights a crucial observation in prostate cancer. [] While this compound effectively suppressed CRPC growth in subcutaneous models, resistance emerged in bone metastases. [] Combining this compound with docetaxel successfully overcame this resistance, indicating the potential for combination therapies to combat acquired resistance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.